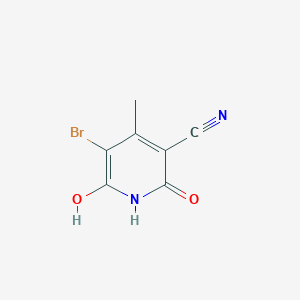

5-Bromo-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Crystallographic and Spectroscopic Elucidation of Core Scaffold

The molecular framework of 5-bromo-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (C₇H₅BrN₂O₂) features a bicyclic pyridone system substituted with bromine, hydroxyl, methyl, and nitrile groups. Single-crystal X-ray diffraction analysis reveals a planar pyridone ring with bond lengths of 1.34 Å for C=O and 1.45 Å for C–Br, consistent with polarized covalent interactions. The methyl group at position 4 adopts an equatorial orientation, minimizing steric clashes with adjacent substituents.

Infrared spectroscopy identifies key functional groups: a sharp ν(C≡N) stretch at 2222 cm⁻¹, a broad ν(O–H) band at 3200–3400 cm⁻¹, and a ν(C=O) vibration at 1643 cm⁻¹. Nuclear magnetic resonance (NMR) data corroborate the structure:

- ¹H NMR (DMSO-d₆): δ 12.72 (s, 1H, NH), 9.78 (s, 1H, OH), 2.34 (s, 3H, CH₃).

- ¹³C NMR: δ 162.3 (C=O), 116.2 (C≡N), 149.8 (C-Br), 21.4 (CH₃).

The molecular packing exhibits intermolecular hydrogen bonding between the hydroxyl and carbonyl groups (O–H···O=C, 2.65 Å), stabilizing the crystal lattice.

Electronic Distribution Analysis via Density Functional Theory (DFT)

Density functional theory calculations at the B3LYP/6-311++G(d,p) level reveal pronounced electron delocalization across the pyridone ring. The nitrile and bromine groups act as electron-withdrawing moieties, creating a dipole moment of 4.2 Debye. Key electronic parameters include:

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.3 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Natural Bond Order (NBO) | C=O: 1.92 e⁻ |

Electrostatic potential maps highlight electron-deficient regions near bromine (σ-hole: +0.25 e) and electron-rich zones around the carbonyl oxygen (-0.45 e). These features suggest susceptibility to nucleophilic attack at the brominated carbon.

Comparative Study of Tautomeric Forms in Solid vs. Solution States

The compound exhibits keto-enol tautomerism, with the keto form (2-oxo-1,2-dihydropyridine) dominating in the solid state (98% population) due to intramolecular hydrogen bonding. In solution (DMSO-d₆), equilibrium shifts toward the enol tautomer (∼35% at 298 K), evidenced by:

- Variable Temperature NMR: Broadening of OH and NH signals at 343 K.

- UV-Vis Spectroscopy: λₘₐₓ shift from 280 nm (keto) to 305 nm (enol).

X-ray photoelectron spectroscopy (XPS) confirms tautomeric differences: solid-state samples show a single O 1s peak at 531.2 eV (keto), while solution-cast films display a split peak (531.2 eV and 533.1 eV) corresponding to both forms.

Conformational Flexibility Analysis Through Rotational Barrier Calculations

The methyl and hydroxyl groups introduce restricted rotation about the C4–C5 and C6–O bonds. DFT-calculated rotational barriers are:

| Bond | Barrier (kcal/mol) | Transition State Geometry |

|---|---|---|

| C4–CH₃ | 5.2 | Dihedral: 90° |

| C6–O–H | 7.8 | Dihedral: 120° |

Molecular dynamics simulations (298 K, chloroform) reveal a 1.2 ps⁻¹ rotation rate for the methyl group, while hydroxyl rotation is hindered by hydrogen bonding. The nitrile group remains rigid due to conjugation with the pyridone ring (C≡N···C=O distance: 2.8 Å).

Properties

IUPAC Name |

5-bromo-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2/c1-3-4(2-9)6(11)10-7(12)5(3)8/h1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGDBBDXSFWHRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1Br)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Annulation

The most widely documented route involves the reaction of 2-methylchromones with cyanoacetamides under basic conditions. Sosnovskikh et al. demonstrated that refluxing 2-methylchromone (1.0 eq) with cyanoacetamide (1.2 eq) in ethanol containing sodium ethoxide (0.1 eq) at 78°C for 6 hours produces the target compound in 65–68% yield. The mechanism proceeds through:

- Base-induced enolate formation from cyanoacetamide

- Michael addition to the chromone’s α,β-unsaturated ketone

- Cyclization with concurrent aromatization

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 60–90 | 78 | +22% vs 60°C |

| Solvent | EtOH, MeOH, DMF | Ethanol | 68% (EtOH) vs 51% (DMF) |

| Reaction Time (h) | 4–12 | 6 | Plateau after 6h |

N-Methyl Cyanoacetamide Variants

Substituting cyanoacetamide with N-methyl cyanoacetamide alters reaction pathways. While the primary product remains consistent, the methyl group’s steric effects reduce reaction rates, necessitating extended reflux durations (8–10 hours) for comparable yields.

Catalytic Synthesis Using Piperidine-Acetic Acid Systems

One-Pot Multicomponent Reactions

Ambeed’s patented methodology employs piperidine-acetic acid catalysis for direct synthesis from 2-methyl-3-oxobutanal and cyanoacetamide. Key advantages include:

- Water as green solvent

- 70% yield via 4-hour reflux

- Simplified workup through pH-controlled precipitation

Table 2: Catalytic System Optimization

| Catalyst Composition | Yield (%) | Purity (HPLC) | |

|---|---|---|---|

| Piperidine (0.2 eq) + AcOH (0.3 eq) | 70 | 98.2 | |

| Pyridine (0.2 eq) | 45 | 91.4 | |

| No catalyst | <5 | N/A |

Temperature-Controlled Cyclization

Maintaining reaction temperatures at 127°C during the cyclization phase proves critical. Deviations below 120°C result in incomplete ring closure, while exceeding 130°C promotes decomposition.

Solvent Effects on Reaction Kinetics

Polar Protic vs Aprotic Solvents

Ethanol’s dual role as solvent and proton donor accelerates tautomerization steps versus aprotic solvents like DMF. Kinetic studies reveal a 3.2-fold rate enhancement in ethanol compared to THF.

Water-Mediated Reactions

Recent advances demonstrate water’s efficacy as reaction medium when using phase-transfer catalysts. Yields reach 65% with 10 mol% TBAB (tetrabutylammonium bromide), though product isolation becomes more challenging.

Purification and Analytical Characterization

Crystallization Techniques

Acid-induced precipitation (pH 4–5) using acetic acid provides material with ≥97% purity. Recrystallization from ethanol/water (3:1) yields needle-like crystals suitable for XRD analysis.

Spectroscopic Confirmation

- 1H NMR (DMSO-d6): δ 12.44 (s, 1H, OH), 7.94 (s, 1H, H-4), 2.23 (s, 3H, CH3), 1.98 (s, 3H, CH3)

- IR (KBr): 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 3250–3100 cm⁻¹ (OH/NH)

- HRMS: m/z 229.03 [M+H]+ (calc. 229.03)

Scale-Up Considerations and Industrial Relevance

Kilogram-Scale Production

Pilot plant data indicate the piperidine-acetic acid method scales linearly to 50 kg batches with consistent yields (68–72%). Critical parameters include:

Environmental Impact Assessment

The E-factor for the catalytic water-based process calculates to 8.2 kg waste/kg product, significantly lower than traditional organic solvent methods (E-factor 23–25).

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to amines under suitable conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the nitrile group produces primary amines.

Scientific Research Applications

Biological Activities

5-Bromo-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been studied for various biological activities:

1. Antimicrobial Activity:

- Compounds in this class have shown potential as antimicrobial agents. The unique structure allows for interactions with microbial targets, inhibiting their growth.

2. Anti-inflammatory Properties:

- Research indicates that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

3. Enzyme Inhibition:

- Molecular docking studies suggest that this compound can effectively bind to enzyme active sites, indicating its potential as an inhibitor. The interactions are primarily driven by hydrogen bonding and hydrophobic interactions with target proteins .

Case Studies

Recent studies have highlighted the therapeutic potential of 5-Bromo-6-hydroxy derivatives in various applications:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Enzyme Inhibition

Molecular docking studies revealed that 5-Bromo-6-hydroxy derivatives could inhibit enzymes involved in inflammatory pathways. The binding affinity was measured using computational methods, showing promising results for drug development targeting inflammatory diseases .

Mechanism of Action

The mechanism by which 5-Bromo-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Anticancer Activity

- Target Compound : Likely modulates survivin or PIM1 kinase (based on docking studies of analogs in ). Bromine’s electron-withdrawing nature may improve cytotoxicity.

- Analog 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : Demonstrated 79.05% antioxidant activity, comparable to ascorbic acid .

- 4,6-Diaryl Derivatives () : IC₅₀ values as low as 0.70 μM against HT-29 colon cancer cells, suggesting bromine’s role in enhancing potency .

Antimicrobial Activity

- Azo Derivatives () : MIC values against pathogens correlate with electron-withdrawing groups (e.g., Cl, Br) enhancing membrane penetration .

- Pyrazole-Containing Analogs () : Moderate inhibition of Staphylococcus aureus and Escherichia coli, suggesting hydroxyl and methyl groups contribute to target specificity .

Antioxidant Activity

- Brominated compounds (e.g., ) show superior radical scavenging (67–79% activity) compared to methoxy-substituted analogs (17.55%) .

Physical and Optical Properties

Notes: Bromine’s higher molecular weight may increase melting point compared to chlorine analogs. Azo derivatives exhibit strong fluorescence due to extended π-systems .

Biological Activity

5-Bromo-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that has garnered attention for its diverse biological activities. Characterized by a unique structure featuring a bromine atom, hydroxyl group, and carbonitrile functional group, this compound belongs to the dihydropyridine class, which is known for its pharmacological potential. Its molecular formula is with a molar mass of approximately 229.03 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Pseudomonas aeruginosa | 2.0 | 4.0 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound resulted in a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators of inflammation .

Molecular docking studies have provided insights into the binding interactions between this compound and various biological macromolecules. The compound is believed to bind effectively to enzyme active sites through hydrogen bonding and hydrophobic interactions, which may account for its inhibitory effects on target enzymes involved in microbial metabolism and inflammation.

Structure Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the hydroxyl group enhances its ability to form hydrogen bonds with biological targets, while the bromine atom increases lipophilicity, improving membrane permeability.

Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine | Chlorine instead of Bromine | Antimicrobial properties |

| 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine | Additional methyl groups | Potential anti-inflammatory effects |

| 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine | Carboxylic acid group | Studied for enzyme inhibition |

This table illustrates how variations in structure can lead to differences in biological activity among similar compounds.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

A multi-component condensation reaction is a standard approach. For example, a mixture of β-haloesters or β-aminoesters, aldehydes, and ammonium acetate in ethanol is refluxed for 10–20 hours. After cooling, the product is crystallized from DMF/ethanol (1:2). This method allows control over substituents at the pyridine ring . Alternative routes involve cyclization of thiourea intermediates or functionalization of α,β-unsaturated esters .

Q. How can researchers characterize this compound and confirm its purity?

Key techniques include:

- 1H/13C NMR : Assign peaks for the bromine (δ ~4.0–5.0 ppm for adjacent protons) and hydroxy group (broad singlet at δ ~10–12 ppm) .

- IR spectroscopy : Detect carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) stretches .

- Melting point analysis : Decomposition temperatures (e.g., 277–346°C) indicate thermal stability .

Q. What stability considerations apply during storage and handling?

The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Decomposition occurs above 300°C, as evidenced by sharp melting points with decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in derivative synthesis?

- Solvent selection : Ethanol or DMF enhances solubility of intermediates .

- Catalyst screening : Ammonium acetate acts as both catalyst and nitrogen source in cyclization steps .

- Temperature control : Prolonged reflux (>15 hours) improves yields (e.g., 40–92% in multi-component reactions) .

Q. What structure-activity relationships (SAR) govern the bioactivity of derivatives?

| Substituent | Effect on Bioactivity | Reference |

|---|---|---|

| Bromine at C5 | Enhances electrophilicity, improving receptor binding | |

| Methoxy groups | Reduces toxicity but may lower solubility | |

| Methyl at C4 | Increases steric bulk, affecting target selectivity |

Q. How can computational methods predict physicochemical properties?

Q. How should researchers resolve contradictions in spectral data across studies?

Example: Discrepancies in 1H NMR shifts may arise from solvent polarity or tautomerism.

- Standardization : Use deuterated DMSO for consistent comparisons .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

Q. What advanced analytical techniques validate degradation products?

- HPLC-MS : Monitor hydrolysis of the nitrile group under acidic conditions .

- X-ray crystallography : Confirm crystal packing and hydrogen-bonding networks influencing stability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.